molecular formula C14H28Cl2N4 B7777883 5-[5-(5-Aminopentyl)pyrazin-2-yl]pentan-1-amine dihydrochloride

5-[5-(5-Aminopentyl)pyrazin-2-yl]pentan-1-amine dihydrochloride

Cat. No.: B7777883
M. Wt: 323.3 g/mol
InChI Key: VFARNESDANLNTL-UHFFFAOYSA-N
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Description

5-[5-(5-Aminopentyl)pyrazin-2-yl]pentan-1-amine dihydrochloride is a synthetic organic compound characterized by its unique structure, which includes a pyrazine ring substituted with aminopentyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[5-(5-Aminopentyl)pyrazin-2-yl]pentan-1-amine dihydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the pyrazine ring, followed by the introduction of aminopentyl groups through nucleophilic substitution reactions. The final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-[5-(5-Aminopentyl)pyrazin-2-yl]pentan-1-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

5-[5-(5-Aminopentyl)pyrazin-2-yl]pentan-1-amine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[5-(5-Aminopentyl)pyrazin-2-yl]pentan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways and cellular processes, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **5-[5-(5-Aminopentyl)pyrazin-2-yl]pentan-1-amine
  • **5-(5-Aminopentyl)pyrazin-2-yl]pentan-1-amine hydrochloride

Uniqueness

5-[5-(5-Aminopentyl)pyrazin-2-yl]pentan-1-amine dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt, which enhances its solubility and stability compared to similar compounds. This uniqueness makes it particularly valuable in certain research and industrial applications.

Properties

IUPAC Name

5-[5-(5-aminopentyl)pyrazin-2-yl]pentan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N4.2ClH/c15-9-5-1-3-7-13-11-18-14(12-17-13)8-4-2-6-10-16;;/h11-12H,1-10,15-16H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFARNESDANLNTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)CCCCCN)CCCCCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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